![molecular formula C24H24N2O3 B238204 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as BI-78D3, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in the progression of cancer. In addition, the compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway involved in the protection against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide. One of the future directions is to investigate the potential of the compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method to obtain higher yields of the compound. In addition, further studies are needed to investigate the safety and toxicity of the compound in vivo. Finally, the potential of the compound as a drug candidate should be explored further, and clinical trials should be conducted to evaluate its efficacy and safety in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. While the compound has some limitations, it has great potential for future research and development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-(isobutyrylamino)phenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the maximum yield of the compound.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. The compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-11-13-21(14-12-20)26-24(28)19-9-6-10-22(15-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
ASELUOQFSNHERM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



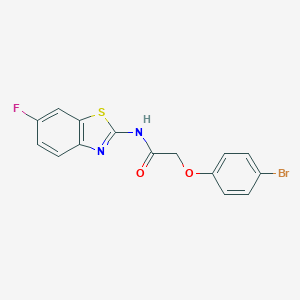
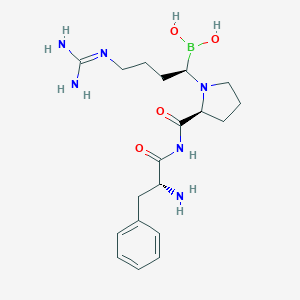
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
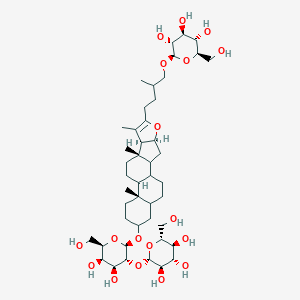
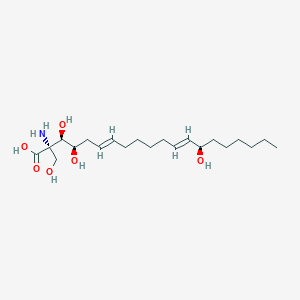
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
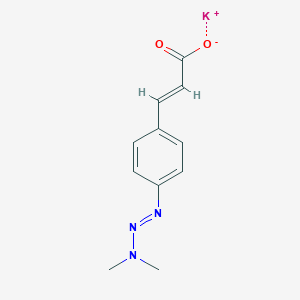
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)